2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with a molecular formula of C24H19Cl2N3O4. This compound is known for its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenyl groups, and a phenol ring substituted with a dichlorobenzyl group.
Preparation Methods
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution Reactions: The amino and methoxyphenyl groups are introduced to the pyrimidine ring through substitution reactions.
Formation of the Phenol Ring: The phenol ring is synthesized separately and then substituted with the dichlorobenzyl group.
Coupling Reactions: The final step involves coupling the substituted pyrimidine ring with the substituted phenol ring under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding hydrolyzed products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can be compared with other similar compounds, such as:
2-Amino-4-methoxyphenol: This compound has a similar structure but lacks the pyrimidine ring and dichlorobenzyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar phenol ring but lacks the pyrimidine ring and dichlorobenzyl group.
Properties
Molecular Formula |
C24H19Cl2N3O3 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H19Cl2N3O3/c1-31-22-5-3-2-4-17(22)19-12-28-24(27)29-23(19)18-9-8-16(11-21(18)30)32-13-14-6-7-15(25)10-20(14)26/h2-12,30H,13H2,1H3,(H2,27,28,29) |
InChI Key |
GBCOBRZKXDKMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)N |
Origin of Product |
United States |
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